molecular formula C24H24N2O2 B2803495 N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide CAS No. 942013-67-4

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide

Cat. No. B2803495
CAS RN: 942013-67-4
M. Wt: 372.468
InChI Key: GDDLUUZCGRQFGJ-UHFFFAOYSA-N
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Description

“N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide” is a compound that is related to Apixaban . Apixaban is a direct inhibitor of activated factor X (FXa) and is used for the prevention and treatment of various thromboembolic diseases .


Synthesis Analysis

The synthesis of compounds related to “N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide” involves modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline . Cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold retained the potent fXa binding activity .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a bicyclic tetrahydropyrazolopyridinone scaffold . It also includes a 4-methoxyphenyl group and a 4-(2-oxopiperidin-1-yl)phenyl group .


Chemical Reactions Analysis

Apixaban, a related compound, acts as a competitive inhibitor of FXa versus the synthetic tripeptide substrate, indicating that it binds in the active site . It produces a rapid onset of inhibition of FXa with an association rate constant of 20 μM −1 /s approximately .

Scientific Research Applications

Antibacterial and Enzyme Inhibition

Compounds structurally related to the specified chemical have been synthesized and evaluated for their antibacterial and anti-enzymatic potential. For instance, derivatives of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides exhibited potent antibacterial properties and moderate to weak enzyme inhibition capabilities (Abbasi et al., 2015).

Anticancer Activity

Another research domain involves the synthesis of novel derivatives for pharmacological evaluations, such as toxicity assessment, tumor inhibition, and antioxidant actions. For example, heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives were assessed for their anticancer potential, showing significant activity in tumor inhibition and toxicity assessment (Faheem, 2018).

Drug Design and Synthesis

Design and synthesis of derivatives with potential therapeutic applications are critical. A study on N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives highlighted their design for specific pharmacological targets, emphasizing the importance of structural modifications for desired biological activities (Yang Jing, 2010).

Neuroprotective and Neurotropic Activities

Compounds related to the specified chemical structure have been explored for their neuroprotective and neurotropic effects, including sedative, anticonvulsant, and antidepressant activities. This underscores the potential application of such compounds in treating neurological disorders (Roma et al., 1978).

Mechanism of Action

The compound works by inhibiting free as well as prothrombinase- and clot-bound FXa activity in vitro . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .

properties

IUPAC Name

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2/c1-17-15-20(12-13-22(17)26-14-5-4-11-24(26)28)25-23(27)16-19-9-6-8-18-7-2-3-10-21(18)19/h2-3,6-10,12-13,15H,4-5,11,14,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDLUUZCGRQFGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CC2=CC=CC3=CC=CC=C32)N4CCCCC4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide

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